

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxybenzoic Acid

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Compound of Interest

Compound Name:	2-Fluoro-4,5-dimethoxybenzoic acid
CAS No.:	79474-35-4
Cat. No.:	B1297753

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Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-4,5-dimethoxybenzoic acid** (CAS No. 79474-35-4), a key fluorinated aromatic building block. We will delve into its detailed molecular structure, physicochemical properties, and spectroscopic signature. This document outlines a robust, field-proven synthetic protocol, including mechanistic rationales and purification strategies. Furthermore, we explore the compound's chemical reactivity and its strategic applications, particularly as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, actionable insights.

Introduction: The Strategic Importance of Fluorinated Building Blocks

2-Fluoro-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. Its structure

incorporates several key functional groups: a carboxylic acid moiety for derivatization, two methoxy groups that act as electron-donating groups, and a strategically placed fluorine atom.

The incorporation of fluorine into drug candidates is a widely employed strategy in modern drug discovery.[1][2] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] As such, building blocks like **2-Fluoro-4,5-dimethoxybenzoic acid** are invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.[3] It serves as an intermediate in the synthesis of various APIs, including enzyme inhibitors and oncology drugs, where its specific substitution pattern is crucial for achieving desired biological activity.[3]

Molecular Structure and Physicochemical Properties

Chemical Structure Analysis

The structure of **2-Fluoro-4,5-dimethoxybenzoic acid** is defined by a benzene ring substituted with four different functional groups. The carboxylic acid group at position C1 is the primary site for reactions like amidation and esterification. The fluorine atom at C2, ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, influencing the acidity of the carboxyl group and the reactivity of the aromatic ring. The two methoxy groups at C4 and C5 are electron-donating through resonance, which modulates the overall electronic properties of the ring. This precise arrangement of activating (methoxy) and deactivating (fluoro, carboxyl) groups creates a unique reactivity profile that can be exploited in multi-step organic synthesis.

Physicochemical Data

The key physical and chemical properties of **2-Fluoro-4,5-dimethoxybenzoic acid** are summarized below. These data are critical for determining appropriate reaction conditions, solvents, and purification methods.

Property	Value	Source
CAS Number	79474-35-4	[4]
Molecular Formula	C ₉ H ₉ FO ₄	[3][4]
Molecular Weight	200.17 g/mol	[4]
Appearance	Solid	[4]
Boiling Point	295.9 ± 35.0 °C at 760 mmHg	[4]
Purity	≥97%	[4]
Storage Temperature	Room Temperature	[3][4]

Spectroscopic Characterization

Verifying the structure and purity of **2-Fluoro-4,5-dimethoxybenzoic acid** is paramount. The following section details the expected spectroscopic data based on its structure.

Spectroscopy Type	Expected Observations
^1H NMR	- A singlet for the carboxylic acid proton (~10-13 ppm, broad).- Two distinct singlets for the aromatic protons.- Two distinct singlets for the methoxy group protons (~3.8-4.0 ppm).
^{13}C NMR	- A signal for the carbonyl carbon (~165-170 ppm).- Signals for the six aromatic carbons, with chemical shifts influenced by the substituents. The carbon attached to fluorine will show a large one-bond C-F coupling constant.- Two distinct signals for the methoxy carbons (~56 ppm).
^{19}F NMR	- A single resonance, characteristic of an aryl fluoride.
IR Spectroscopy	- A broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}).- A sharp C=O stretch from the carbonyl group (~1680-1710 cm^{-1}).- C-O stretches from the ether and carboxylic acid groups (~1200-1300 cm^{-1}).- A C-F stretch (~1000-1100 cm^{-1}).
Mass Spectrometry	- Molecular ion peak (M^+) at $m/z = 200.17$.

Synthesis and Purification

A common and reliable method for synthesizing substituted benzoic acids like the topic compound involves the Directed ortho-Metalation (DoM) of a suitable precursor, followed by carboxylation.^{[5][6][7]} This strategy offers excellent regiocontrol, which is often difficult to achieve with classical electrophilic aromatic substitution.

Retrosynthetic Analysis & Strategy

The synthesis begins with a commercially available, less complex starting material, 1,2-dimethoxy-4-fluorobenzene. The methoxy groups are powerful Directing Metalation Groups (DMGs) that can coordinate to a strong organolithium base, facilitating deprotonation at an adjacent ortho position.^{[5][8]} In this case, the position between the fluorine and a methoxy

group (C3) is sterically accessible and activated for lithiation. Quenching the resulting aryllithium intermediate with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the desired carboxylic acid.

The overall workflow is depicted below.

Caption: Synthetic workflow for **2-Fluoro-4,5-dimethoxybenzoic acid**.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous and require careful handling.

Reagents & Equipment:

- 1,2-dimethoxy-4-fluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Dry Ice (solid CO₂)
- Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Schlenk line or argon/nitrogen manifold
- Dry, glassware (round-bottom flask, dropping funnel)
- Magnetic stirrer and stir bar
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.
- **Initial Solution:** Charge the flask with 1,2-dimethoxy-4-fluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
 - **Causality:** Low temperature is critical to prevent side reactions and decomposition of the organolithium intermediates. THF is an ideal solvent as it is aprotic and effectively solvates the lithium species.
- **Lithiation:** Add n-butyllithium (approx. 1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.
 - **Causality:** A slight excess of n-BuLi ensures complete deprotonation. The methoxy groups direct the lithiation to the C3 position through coordination with the lithium ion, a classic example of a Complex-Induced Proximity Effect (CIPE).[7]
- **Carboxylation:** Carefully add crushed dry ice (a large excess, e.g., 5-10 eq) to the reaction mixture in small portions. The reaction is exothermic. Allow the mixture to slowly warm to room temperature overnight as the dry ice sublimates.
 - **Causality:** Dry ice serves as the electrophilic source of CO₂. Adding it as a solid ensures the temperature remains low during the initial quench. A large excess drives the reaction to completion.
- **Workup and Extraction:** Quench the reaction by slowly adding 2 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
 - **Causality:** The acid workup protonates the carboxylate salt to form the final carboxylic acid and neutralizes any remaining base. The brine wash helps to remove residual water from the organic phase.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford **2-Fluoro-4,5-dimethoxybenzoic acid** as a solid.

Reactivity and Applications in Synthesis

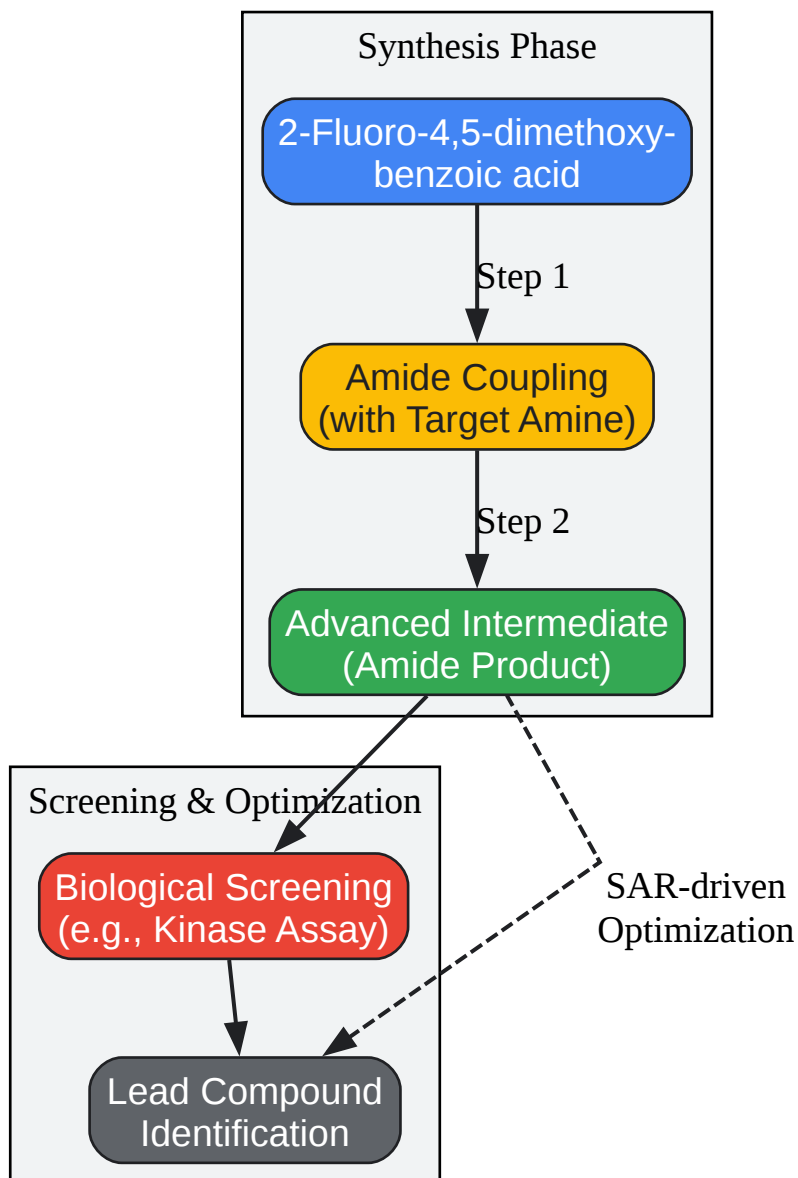
The utility of **2-Fluoro-4,5-dimethoxybenzoic acid** lies in the distinct reactivity of its functional groups.

- Carboxylic Acid: This group is the primary handle for synthetic elaboration. It readily undergoes standard transformations such as:
 - Amide bond formation: Coupling with amines using standard reagents (e.g., EDC, HOBT) to form amides, a cornerstone of peptide and medicinal chemistry.
 - Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acid chloride intermediate.
 - Reduction: Conversion to the corresponding benzyl alcohol using strong reducing agents like LiAlH_4 .
- Aromatic Ring: The electron-rich nature of the ring (due to the methoxy groups) makes it susceptible to electrophilic aromatic substitution, although the positions are heavily influenced by the existing substituents. The fluorine atom can also participate in nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reactions under specific conditions, though this is less common than reactions at the carboxyl group.

Case Study: A Building Block for Bioactive Molecules

Substituted benzoic acids are common fragments in the design of kinase inhibitors, which are a major class of oncology drugs. The specific substitution pattern of **2-Fluoro-4,5-dimethoxybenzoic acid** can provide key interactions within the ATP-binding pocket of a target kinase. The methoxy groups can act as hydrogen bond acceptors, while the fluorine can enhance binding affinity through favorable electrostatic interactions or by displacing water molecules.

The diagram below illustrates a conceptual pathway where this acid is used as a starting material in a drug discovery program.



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Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

2-Fluoro-4,5-dimethoxybenzoic acid is classified as a hazardous substance.[4]

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Measures: Handle in a well-ventilated area or fume hood.[9] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9][10]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents, acids, and bases.[10]

For complete safety information, consult the most recent Safety Data Sheet (SDS) from the supplier.[9][10]

Conclusion

2-Fluoro-4,5-dimethoxybenzoic acid is a highly functionalized and synthetically valuable building block. Its well-defined structure, characterized by a unique interplay of electron-donating and -withdrawing groups, provides a versatile platform for chemical modification. The robust synthesis via Directed ortho-Metalation allows for reliable, regioselective production. Its primary application as an intermediate in the development of pharmaceuticals, particularly in oncology, underscores its importance to the scientific community. This guide has provided the core technical knowledge required for the effective handling, synthesis, and application of this important chemical compound.

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